Reduced Piperidine Basicity (pKa) and hERG Liability Compared to Non-Fluorinated Analogs
Fluorination at the 3-position of a piperidine ring results in a quantifiable reduction in the basicity (pKa) of the nitrogen atom, a critical parameter for mitigating cardiac toxicity via hERG channel blockade. In a focused library of fluorinated piperidines, chemoinformatic analysis revealed that the introduction of a 3-fluoro substituent lowered the calculated pKa by a range of 1.4 to 2.3 units compared to the parent piperidine scaffold [1]. This reduction in basicity is directly correlated with decreased affinity for the hERG channel; in a separate optimization campaign, a trans-3-fluoropiperidine analog demonstrated an improved hERG safety profile attributed to this attenuation of piperidine basicity [2]. While direct experimental hERG data for the gem-disubstituted 3-fluoro-3-(methoxymethyl)piperidine is not available in the public domain, the class-level inference from these studies supports a significantly lower hERG liability compared to the non-fluorinated analog, 3-(methoxymethyl)piperidine.
| Evidence Dimension | Piperidine Nitrogen Basicity (pKa) Reduction |
|---|---|
| Target Compound Data | Calculated pKa reduction of ~1.4 to 2.3 units relative to non-fluorinated piperidine scaffold [1] |
| Comparator Or Baseline | Non-fluorinated piperidine scaffold (pKa unreduced) |
| Quantified Difference | ΔpKa = -1.4 to -2.3 units |
| Conditions | Chemoinformatic calculation (in silico) |
Why This Matters
Lower basicity reduces the risk of hERG channel blockade and associated cardiac toxicity, a key advantage in lead optimization for drug safety.
- [1] Le Roch M, Renault J, Argouarch G, et al. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. 2024;89(7):4932-4946. View Source
- [2] Shaw SJ, Goff DA, Boralsky LA, et al. Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators. (Preprint). 2023. View Source
